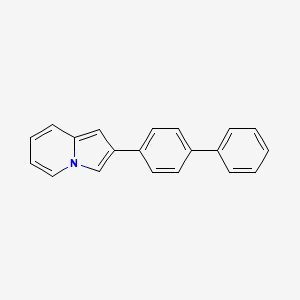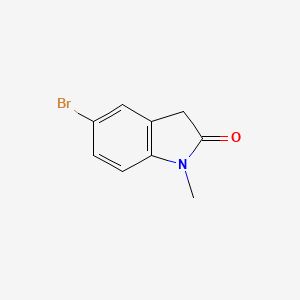
2-(4-Phenylphenyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylphenyl)indolizine, also known as PPI, is an organic compound with a molecular formula of C21H15N. It is a derivative of indolizine, which is a nitrogen-containing heterocycle .
Synthesis Analysis
Indolizine derivatives have been synthesized using various methods. One of the most recent advances in the synthesis of indolizine and its derivatives involves radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring . The structure of 2-(4-Phenylphenyl)indolizine would include these rings along with the phenylphenyl group attached.Chemical Reactions Analysis
The synthesis of indolizines has been achieved through various chemical reactions. Some of these include classical methodologies such as Scholtz or Chichibabin reactions . More recent strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling .Applications De Recherche Scientifique
Synthesis of Indolizine Derivatives
Indolizine, which includes 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . Many approaches for their synthesis have been developed . For example, Okamoto and Niyomura successfully synthesized indolizine starting from 2-(pyridin-2-yl)acetonitrile and selenium dioxide .
Organic Fluorescent Molecules
Some indolizine derivatives, including 2-(4-Phenylphenyl)indolizine, have excellent fluorescence properties and can be used as organic fluorescent molecules for biological and material applications .
Radical Cyclization/Cross-Coupling
Indolizine and its derivatives can be synthesized by radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
Transition Metal-Catalyzed Reactions
New pathways for the synthesis of indolizines, including 2-(4-Phenylphenyl)indolizine, have been discovered, such as transition metal-catalyzed reactions . These reactions allow for the creation of substitution patterns that were difficult to build using classical methodologies .
Oxidative Coupling
Another method for the synthesis of indolizines is through oxidative coupling . This approach allows for the creation of π-expanded indolizines .
Potential Anticancer Agents
Indole derivatives, which include indolizines like 2-(4-Phenylphenyl)indolizine, are being investigated for their potential as anticancer agents . They could potentially be developed into highly effective agents against glioblastoma (GBM), the most aggressive form of primary brain tumor .
Mécanisme D'action
Target of Action
Indolizine, the core structure of 2-(4-Phenylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . .
Mode of Action
Indolizine derivatives have been found to exhibit a range of biological activities, including antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities
Biochemical Pathways
Given the diverse biological activities of indolizine derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Indolizine derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Indolizine and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . This suggests that future research could focus on developing novel approaches for the synthesis of indolizine and its derivatives, including 2-(4-Phenylphenyl)indolizine.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)indolizine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c1-2-6-16(7-3-1)17-9-11-18(12-10-17)19-14-20-8-4-5-13-21(20)15-19/h1-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYZYMUPQKNLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=CC4=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365446 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylphenyl)indolizine | |
CAS RN |
79373-03-8 |
Source


|
| Record name | 2-(4-phenylphenyl)indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)



![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)
